molecular formula C10H17NOS B13005165 N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide

N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide

Katalognummer: B13005165
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: NMDHGOCXKVPIKI-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thietane ring, which is a four-membered ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide typically involves the formation of the thietane ring followed by the introduction of the enamide group. One common method involves the reaction of 2,2-dimethylthiirane with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine, which facilitates the ring-opening and subsequent cyclization to form the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or thioethers.

    Substitution: The enamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The thietane ring and enamide group allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-2-methylbut-2-enamide is unique due to its specific combination of a thietane ring and an enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

(E)-N-(2,2-dimethylthietan-3-yl)-2-methylbut-2-enamide

InChI

InChI=1S/C10H17NOS/c1-5-7(2)9(12)11-8-6-13-10(8,3)4/h5,8H,6H2,1-4H3,(H,11,12)/b7-5+

InChI-Schlüssel

NMDHGOCXKVPIKI-FNORWQNLSA-N

Isomerische SMILES

C/C=C(\C)/C(=O)NC1CSC1(C)C

Kanonische SMILES

CC=C(C)C(=O)NC1CSC1(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.